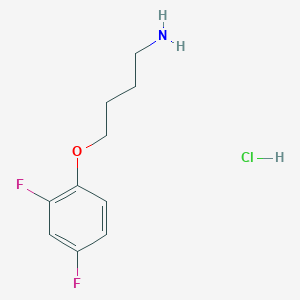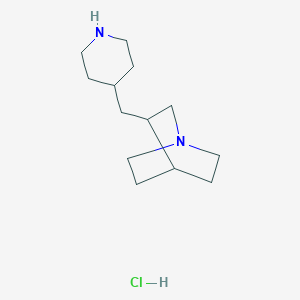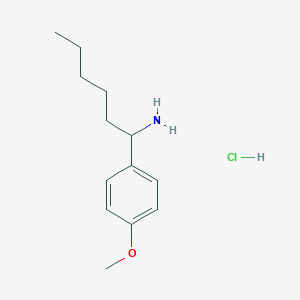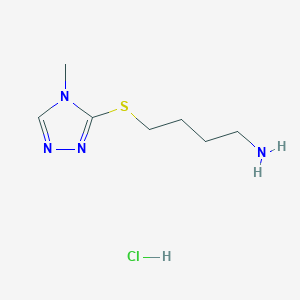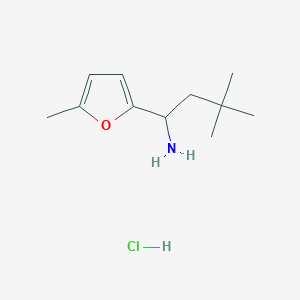
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (DMFBAH) is a compound belonging to the class of organic compounds known as amines. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. DMFBAH has been studied extensively for its potential applications in medicinal chemistry, as well as its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Characterization
- Development of Synthetic Processes : The synthesis of structurally related compounds often involves intricate processes. For example, the development of a practical, efficient, and stereoselective process for the preparation of key intermediates in antibiotic production illustrates the complex synthetic pathways explored in medicinal chemistry (Fleck et al., 2003).
Antimicrobial and Antifungal Potential
- Screening for Antimicrobial Activities : Research into structurally related compounds has demonstrated potential antimicrobial activities. For instance, the synthesis and evaluation of pyrimidine linked pyrazole heterocyclics for their insecticidal and antibacterial potential highlight the ongoing efforts to discover new antimicrobial agents (Deohate & Palaspagar, 2020).
Synthesis of Derivatives and Their Applications
- Derivative Synthesis for Biological Activities : The creation of a structurally diverse library through reactions involving butan-1-amine derivatives points to the broad applicability of these compounds in generating new molecules with potential biological activities (Roman, 2013).
Molecular Structure Analysis
- Crystal Structure Determination : Studies on the crystal structures of butyrate and 1,3-dioxane derivatives provide critical insights into the molecular conformations that could influence the reactivity and interaction of similar compounds with biological targets (Jebas et al., 2013).
Exploration of Chemical Reactivity
- Investigation into Chemical Reactivity : The specificity of reactions involving cyclopentenones and secondary amines sheds light on the nuanced chemical behavior of similar structures, potentially guiding future synthetic strategies for compounds like 3,3-Dimethyl-1-(5-methylfuran-2-yl)butan-1-amine hydrochloride (Gimalova et al., 2008).
Propiedades
IUPAC Name |
3,3-dimethyl-1-(5-methylfuran-2-yl)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO.ClH/c1-8-5-6-10(13-8)9(12)7-11(2,3)4;/h5-6,9H,7,12H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEDQHHTWVYDPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CC(C)(C)C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


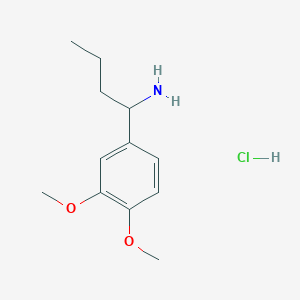
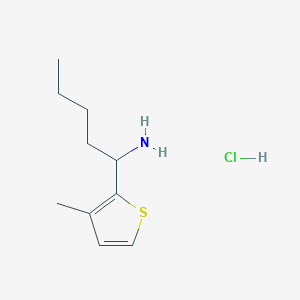

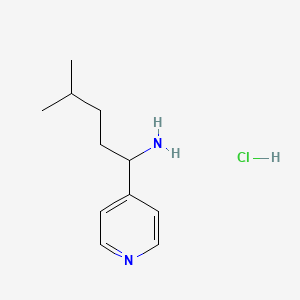
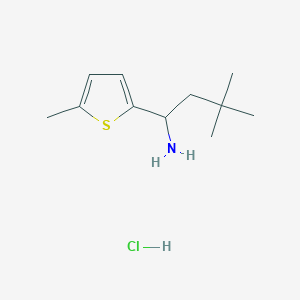
![N,N-Diethyl-6,7-dihydro-5H-pyrrolo[3,4-D]pyrimidin-2-amine dihydrochlorid+](/img/structure/B1432873.png)
